Glucoiberin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

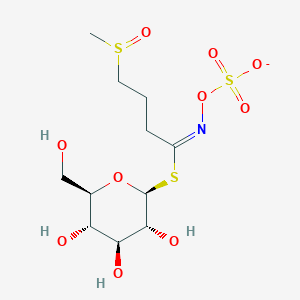

Glucoiberin is a sulfoxide. It derives from a propylglucosinolate.

科学的研究の応用

Anticancer Properties

Numerous studies have investigated the anticancer effects of glucoiberin and its derivatives. Research indicates that glucosinolates may play a role in cancer prevention by inducing phase II detoxification enzymes and modulating signaling pathways involved in cancer cell proliferation.

- Case Study 1 : In a study involving animal models, sulforaphane (a breakdown product of this compound) demonstrated significant inhibition of tumor growth in mice exposed to carcinogens .

Cardiovascular Health

This compound has also been linked to cardiovascular health. Animal studies suggest that it may reduce the formation of atherosclerotic lesions.

- Case Study 2 : Rabbits fed a diet supplemented with sulforaphane showed improved endothelial function and reduced atherosclerosis development compared to controls .

Neurological Benefits

Research indicates that this compound and its metabolites may have neuroprotective effects. They are thought to modulate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

- Case Study 3 : Preclinical studies suggest that sulforaphane can reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease .

Agricultural Applications

This compound's role in plant metabolism has implications for agricultural practices. Breeding programs aim to enhance glucosinolate content in crops for improved nutritional value.

- Example : The development of high-glucoiberin broccoli cultivars has been achieved through selective breeding, resulting in enhanced health-promoting properties .

Analytical Methods for Quantification

Accurate measurement of this compound levels is crucial for both research and commercial applications. High-performance liquid chromatography (HPLC) is commonly used for quantifying glucosinolates in food products.

| Method | Detection Limit | Accuracy |

|---|---|---|

| HPLC | 1-5 µg/mL | <4% |

This methodology allows for efficient analysis of this compound levels in various cruciferous vegetables, facilitating research into their health benefits .

化学反応の分析

Hydrolysis by Myrosinase

Glucoiberin is hydrolyzed enzymatically by myrosinase (β-thioglucosidase), yielding bioactive isothiocyanates (ITCs):

Reaction :

This compoundMyrosinase H2OIberin 3 methylsulfinyl propyl ITC +Glucose+Sulfate

-

Key Findings :

-

Hydrolysis occurs rapidly upon tissue damage, releasing iberin, a potent anticancer compound .

-

Myrosinase inactivation at ≥60°C preserves this compound in cooked vegetables, shifting degradation to gut microbiota .

-

Microbial hydrolysis in the colon produces lower ITC concentrations compared to plant-derived myrosinase .

-

Table 1: Hydrolysis Products Under Different Conditions

Thermal Degradation

This compound degrades at elevated temperatures, following first-order kinetics:

dtd[This compound]=−kd[This compound]

Activation Energy : 108 kJ/mol (for secondary pathway) .

Table 2: Thermal Degradation Parameters

| Temperature (°C) | Rate Constant kd (min⁻¹) | Half-Life (min) | Degradation (%) |

|---|---|---|---|

| 80 | 1.0×10−3 | 693 | <5 |

| 110 | 4.4×10−2 | 15.8 | 38 |

| 120 | 8.9×10−2 | 7.8 | 70 |

-

Stir-frying retains 65% myrosinase activity, enabling partial hydrolysis .

-

Microwaving or steaming reduces this compound by ≤10%, while stir-frying causes up to 70% loss .

Acidic/Basic Conditions

-

Acidic (pH < 4) : Forms thiocyanates and hydroxylammonium ions .

-

Alkaline (pH > 9) : Produces allyl cyanide, ammonia, and thioglucose .

Catalytic Reduction

Raney nickel-water reduces this compound to amines at high temperatures:

This compoundRaney Ni H2O3 Methylsulfinyl propylamine

This pathway differs from enzymatic hydrolysis, yielding non-bioactive amines .

Non-Enzymatic Hydrolysis

In the absence of myrosinase, this compound undergoes slow hydrolysis in aqueous solutions, forming trace nitriles and epithionitriles .

Interaction with Epithiospecifier Proteins (ESP)

ESP redirects hydrolysis from ITCs to nitriles:

This compoundMyrosinase ESPIberverin nitrile+3 4 Epithiobutanenitrile

Table 3: Impact of Cooking Methods on this compound

| Method | Myrosinase Inactivation | This compound Retention | Dominant Products |

|---|---|---|---|

| Raw | 0% | 100% | Iberin |

| Steaming | 90% | 97% | Intact this compound |

| Stir-frying | 35% | 30% | Iberin, Nitriles |

| Microwaving | 95% | 90% | Trace hydrolysis products |

特性

分子式 |

C11H20NO10S3- |

|---|---|

分子量 |

422.5 g/mol |

IUPAC名 |

[(E)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate |

InChI |

InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/p-1/b12-7+/t6-,8-,9+,10-,11+,24?/m1/s1 |

InChIキー |

PHYYADMVYQURSX-WWFIZPDBSA-M |

SMILES |

CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |

異性体SMILES |

CS(=O)CCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

正規SMILES |

CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。